3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Overview
Description
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro[3.5]nonane core with substituents including a bromophenyl and a methoxyphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spiro[3.5]nonane core, followed by the introduction of the bromophenyl and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom or reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the spiro ring and formation of linear products
Scientific Research Applications
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets within cells. The bromophenyl and methoxyphenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, such as those involved in cell proliferation or microbial growth. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one can be compared with other spiro compounds, such as:
Spiro[3.5]nonane: Lacks the bromophenyl and methoxyphenyl groups, resulting in different chemical reactivity and biological activity.
Spiro[3.5]nonan-1-one, 5-methyl-, trans-: Features a methyl group instead of the bromophenyl and methoxyphenyl groups, leading to variations in its physical and chemical properties.
Spiro[3.5]nonane derivatives: Various derivatives with different substituents can exhibit unique properties and applications, highlighting the versatility of the spiro[3.5]nonane scaffold
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO2/c1-25-18-11-9-17(10-12-18)23-19(15-5-7-16(22)8-6-15)21(20(23)24)13-3-2-4-14-21/h5-12,19H,2-4,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODLVJGUGNGADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3(C2=O)CCCCC3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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